An In-Depth Technical Guide to the Chemical Properties and Applications of 3-(Azido-PEG5-amino)propanol
An In-Depth Technical Guide to the Chemical Properties and Applications of 3-(Azido-PEG5-amino)propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Azido-PEG5-amino)propanol is a heterobifunctional chemical linker integral to the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide (B81097) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a primary alcohol, provides a versatile platform for the covalent attachment and modification of biomolecules. The azide functionality allows for highly specific and efficient "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the hydroxyl group offers a further point for derivatization. The PEG spacer enhances the water solubility of the molecule and any conjugate it is a part of, a crucial property for biological applications.[1][2] This guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental protocols for 3-(Azido-PEG5-amino)propanol.
Core Chemical and Physical Properties
3-(Azido-PEG5-amino)propanol is a valuable tool for researchers due to its defined chemical structure and physical characteristics that facilitate its use in aqueous environments.
| Property | Value | Reference(s) |
| Molecular Formula | C15H32N4O6 | [2] |
| Molecular Weight | 364.4 g/mol | [2] |
| CAS Number | 2228857-31-4 | [2] |
| Appearance | Not specified, likely a liquid or solid | N/A |
| Purity | Typically ≥95% - 98% | [2] |
| Solubility | The hydrophilic PEG spacer increases the water solubility of compounds in aqueous media. | [2] A related compound, Azido-PEG5-amine, is soluble in water, DMSO, DCM, and DMF. |
| Storage | Store at -20°C | [2] |
Key Applications and Experimental Protocols
The primary utility of 3-(Azido-PEG5-amino)propanol lies in its ability to participate in click chemistry reactions for the bioconjugation of various molecules. It is also a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of 3-(Azido-PEG5-amino)propanol reacts with a terminal alkyne to form a stable triazole linkage. This reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.[3]
General Experimental Protocol for CuAAC:
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
3-(Azido-PEG5-amino)propanol
-
Alkyne-modified molecule (e.g., protein, peptide, nucleic acid)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper-stabilizing ligand
-
Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Solvent (e.g., DMSO, DMF) for dissolving reagents
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 3-(Azido-PEG5-amino)propanol in a suitable solvent like DMSO or water.
-
Prepare a stock solution of the alkyne-modified molecule in a buffer compatible with its stability.
-
Prepare a stock solution of CuSO4 in water.
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
Prepare a stock solution of the copper ligand (TBTA or THPTA) in DMSO or water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified molecule with a molar excess of 3-(Azido-PEG5-amino)propanol. The exact stoichiometry will need to be optimized.
-
Add the copper ligand to the reaction mixture. A typical ratio is 1-5 equivalents of ligand per equivalent of copper.
-
Add the CuSO4 solution. The final concentration of copper typically ranges from 50 to 250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is usually 5-10 times that of the copper sulfate.
-
-
Reaction Conditions:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
-
Purification:
-
The resulting bioconjugate can be purified using methods appropriate for the molecule of interest, such as size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted reagents and byproducts.
-
Logical Workflow for a Typical CuAAC Reaction:
Caption: Workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Synthesis of Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. 3-(Azido-PEG5-amino)propanol serves as a versatile linker to connect the target-binding ligand and the E3 ligase-binding ligand.[4][5] The azide group allows for the attachment of one part of the PROTAC via click chemistry, while the hydroxyl group can be modified to connect to the other part.
General Experimental Protocol for PROTAC Synthesis (Solid-Phase):
This protocol describes a solid-phase approach, which can simplify purification.[4]
Materials:
-
Aminomethyl polystyrene resin
-
E3 ligase ligand with a carboxylic acid handle (e.g., a pomalidomide (B1683931) derivative)
-
3-(Azido-PEG5-amino)propanol
-
Alkyne-modified target protein ligand
-
Coupling reagents (e.g., HATU, DIPEA)
-
Copper(I) iodide (CuI)
-
Solvents (DMF, DCM)
-
Trifluoroacetic acid (TFA) for cleavage from the resin
-
HPLC for purification
Procedure:
-
Resin Functionalization:
-
Couple the E3 ligase ligand to the aminomethyl polystyrene resin using standard peptide coupling conditions (e.g., HATU, DIPEA in DMF).
-
-
Linker Attachment:
-
The hydroxyl group of 3-(Azido-PEG5-amino)propanol can be activated (e.g., by tosylation) and then reacted with an appropriate functional group on the resin-bound E3 ligase ligand. Alternatively, the amino group of a related linker, 3-azidopropylamine, can be used for reductive amination onto a resin-bound aldehyde.[4]
-
-
Click Reaction:
-
Perform a CuAAC reaction on the solid support by reacting the resin-bound azide with the alkyne-modified target protein ligand in the presence of a copper(I) source (e.g., CuI) in a suitable solvent like DMF. The reaction is typically carried out at room temperature for 24 hours.[4]
-
-
Cleavage and Purification:
-
Cleave the synthesized PROTAC from the resin using a TFA-based cleavage cocktail.
-
Purify the crude PROTAC using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR.
-
Logical Flow of PROTAC Synthesis:
Caption: Solid-phase synthesis workflow for a PROTAC using an azido-PEG linker.
Safety and Handling
A Safety Data Sheet (SDS) for 3-(Azido-PEG5-amino)propanol indicates that it is not classified as a hazardous substance. However, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container at the recommended temperature of -20°C.
-
First Aid:
-
Skin Contact: Immediately wash with copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek medical attention.
-
Conclusion
3-(Azido-PEG5-amino)propanol is a highly valuable and versatile chemical tool for researchers in drug development and chemical biology. Its well-defined structure, incorporating an azide for click chemistry, a hydrophilic PEG spacer, and a reactive hydroxyl group, enables the straightforward and efficient synthesis of complex bioconjugates and PROTACs. The mild reaction conditions of its primary application, the CuAAC, make it particularly suitable for working with sensitive biological molecules. By understanding its chemical properties and employing the appropriate experimental protocols, scientists can effectively leverage this linker to advance their research in targeted therapeutics and the study of biological systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-(Azido-PEG5-amino)propanol, 2228857-31-4 | BroadPharm [broadpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
